6-Chloro-2-Fluoropurine
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Overview
Description
6-Chloro-2-Fluoropurine is an organic compound belonging to the class of purines and purine derivatives. These compounds are characterized by a purine moiety, which is an aromatic heterocyclic structure formed by a pyrimidine ring fused to an imidazole ring . This compound is used as a building block in the synthesis of various biologically active molecules, including antiviral and anticancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-Fluoropurine typically involves the halogenation of purine derivatives. One common method is the Balz-Schiemann reaction, where 2-aminopurine is diazotized and then treated with fluoroboric acid to introduce the fluorine atom . Another method involves the selective fluorination of 6-chloropurine using potassium fluoride in the presence of a phase transfer catalyst .
Industrial Production Methods: Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. For instance, using tetraphenylphosphonium bromide as a phase transfer catalyst in dry dimethyl sulfoxide at elevated temperatures can improve the efficiency of the fluorination process .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-Fluoropurine undergoes various types of reactions, including nucleophilic substitution, where the chlorine or fluorine atoms are replaced by other nucleophiles . It can also participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Cyclization Reactions: These reactions often require strong bases such as sodium hydride or potassium tert-butoxide in anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted purines, which can exhibit significant biological activity .
Scientific Research Applications
6-Chloro-2-Fluoropurine has a wide range of applications in scientific research:
Chemistry: It serves as a precursor in the synthesis of complex purine derivatives used in medicinal chemistry.
Biology: It is used in the study of nucleic acid analogs and their interactions with enzymes and receptors.
Medicine: Derivatives of this compound have shown potential as antiviral and anticancer agents.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-2-Fluoropurine and its derivatives often involves the inhibition of key enzymes or receptors. For example, some derivatives act as inhibitors of cyclin-dependent kinases, which play a crucial role in cell cycle regulation . The molecular targets and pathways involved can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
2-Fluoropurine: Similar in structure but lacks the chlorine atom at the 6-position.
6-Chloropurine: Similar in structure but lacks the fluorine atom at the 2-position.
2,6-Difluoropurine: Contains fluorine atoms at both the 2- and 6-positions.
Uniqueness: 6-Chloro-2-Fluoropurine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these halogens can enhance the compound’s ability to interact with biological targets and improve its stability .
Properties
CAS No. |
165-29-2 |
---|---|
Molecular Formula |
C5H2ClFN4 |
Molecular Weight |
0 |
Origin of Product |
United States |
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